N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide

Description

Historical Context of Cinnamide and Morpholinopyrimidine Derivatives

Cinnamide derivatives trace their roots to natural products such as cinnamic acid, a phenylpropanoid widely studied for its antimicrobial and anti-inflammatory properties. Early synthetic efforts focused on esterification and amidation reactions to enhance bioavailability and target specificity. For instance, methyl cinnamate derivatives were synthesized via Fischer esterification, while cinnamamides emerged through Schotten–Baumann reactions involving cinnamoyl chloride and amines. Parallel developments in morpholinopyrimidine chemistry arose from their structural resemblance to purine bases, making them attractive for kinase inhibition and neurological applications. The integration of morpholine rings into pyrimidine scaffolds, as seen in compounds like ILB-162 (a calcineurin inhibitor), demonstrated improved solubility and binding affinity.

The convergence of these two lineages—cinnamides and morpholinopyrimidines—culminated in the design of this compound. This hybrid structure leverages the planar cinnamoyl group for membrane interaction and the morpholinopyrimidine moiety for enzymatic modulation, reflecting a strategic fusion of historical synthetic knowledge.

Significance in Contemporary Medicinal Chemistry

In modern drug discovery, this compound exemplifies the rational design of multitarget agents. Cinnamamide derivatives have demonstrated broad-spectrum antimicrobial activity, with butyl cinnamate (MIC = 626.62 µM against Candida albicans) and 4-isopropylbenzylcinnamide (MIC = 458.15 µM against Staphylococcus aureus) serving as benchmarks. The morpholinopyrimidine component, as evidenced by ILB-162’s neuroprotective effects in Parkinson’s disease models, contributes to kinase inhibition and oxidative stress mitigation.

The methoxy group at the 2-position of the pyrimidine ring enhances electron-donating capacity, potentially stabilizing interactions with hydrophobic enzyme pockets. Meanwhile, the morpholine ring improves aqueous solubility, addressing a common limitation of aromatic compounds. This dual functionality positions the compound as a versatile candidate for diseases requiring both antimicrobial and anti-inflammatory interventions, such as sepsis or neurodegenerative infections.

Research Evolution and Current Scientific Focus Areas

Early research prioritized synthetic accessibility, with enzymatic methods like Lipozyme TL IM-catalyzed amidation offering greener alternatives to traditional acyl chloride routes. Recent studies have shifted toward structure-activity relationship (SAR) analyses and target identification. For example, molecular docking simulations suggest that cinnamamide derivatives inhibit C. albicans via caHOS2 and caRPD3 binding, while morpholinopyrimidines target saFABH in S. aureus.

Current investigations focus on optimizing substituent patterns. Propyl and butyl chains on cinnamate esters enhance lipophilicity and membrane penetration, whereas bulkier isopentyl groups induce steric hindrance, reducing efficacy. In morpholinopyrimidines, chloro and methoxy substitutions at specific positions modulate kinase selectivity, as observed in ILB-162’s calcineurin inhibition (IC~50~ = 0.057 µM). Synergistic combinations with existing drugs, such as additive effects between butyl cinnamate and nystatin, further underscore the compound’s therapeutic potential.

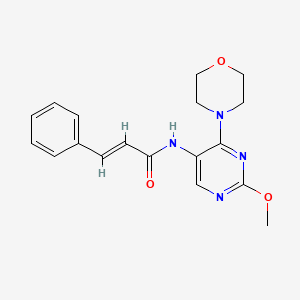

Distinctive Pharmacophore Elements in the Molecular Structure

The pharmacophore of this compound comprises three critical elements:

- Cinnamoyl Core : The α,β-unsaturated ketone system enables Michael addition reactions with biological nucleophiles, while the aromatic ring facilitates π-π stacking in enzyme active sites.

- Morpholinopyrimidine Base : The pyrimidine ring mimics nucleic acid bases, enabling interactions with ATP-binding pockets, whereas the morpholine oxygen participates in hydrogen bonding with residues like Asp93 in saFABH.

- Methoxy Substituent : Positioned ortho to the morpholine group, the methoxy moiety donates electron density to the pyrimidine ring, enhancing stability and directing regioselective binding.

These elements collectively enable dual functionality: the cinnamamide moiety disrupts microbial membranes and cell walls, while the morpholinopyrimidine component suppresses inflammatory mediators like inducible nitric oxide synthase (iNOS) via Nrf2/ARE pathway activation.

Properties

IUPAC Name |

(E)-N-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-24-18-19-13-15(17(21-18)22-9-11-25-12-10-22)20-16(23)8-7-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,20,23)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUUMMBYHFDDKP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide involves several steps. One common synthetic route includes the reaction of 2-methoxy-4-morpholinopyrimidine with cinnamoyl chloride under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent selection, to maximize yield and purity .

Chemical Reactions Analysis

N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of cinnamamide compounds exhibit significant antimicrobial properties. In vitro evaluations indicate that N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide can inhibit the growth of various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several cinnamamide derivatives against clinical strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined, showcasing that certain derivatives, including those related to this compound, displayed potent activity against these resistant strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | MRSA |

| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide | 16 | Staphylococcus epidermidis |

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. Its derivatives have shown promising results in inhibiting the proliferation of cancer cells, particularly liver cancer cells.

Case Study: Cytotoxicity Against HepG2 Cells

In a study evaluating the cytotoxic effects on HepG2 liver cancer cells, this compound exhibited an IC50 value indicating significant antiproliferative activity. The compound induced apoptosis via intrinsic pathways, as evidenced by increased expression of pro-apoptotic markers such as p53 and Bax .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15.6 | HepG2 |

| Staurosporin (control) | 5.59 | HepG2 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that this compound can inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in macrophage cells.

Case Study: Inhibition of Inflammatory Mediators

A study demonstrated that compounds related to this compound significantly decreased iNOS and COX-2 protein levels in LPS-stimulated RAW 264.7 macrophages, suggesting its potential utility in treating inflammation-related disorders .

| Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75 | 70 |

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets. Studies have shown that it has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), forming hydrophobic interactions with these enzymes. This interaction inhibits the production of pro-inflammatory mediators, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide, a comparative analysis with related pyrimidine and amide-containing analogs is presented below. Key structural and computational insights are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Findings :

Substituent Effects on Solubility and Binding: The morpholino group in the target compound enhances solubility compared to bromine or sulfonamide substituents in ’s compound, which may reduce cellular permeability due to higher molecular weight .

Computational Insights :

- Molecular docking studies using tools like AutoDock Vina suggest that the cinnamamide moiety’s planar structure facilitates better alignment with hydrophobic kinase pockets than bulkier substituents (e.g., trimethylbenzenesulfonamide in ) .

Crystallographic Comparisons :

- Crystal packing analysis via Mercury CSD indicates that the methoxy group at position 2 minimizes steric clashes, unlike bulkier substituents (e.g., bromine in ), which may induce torsional strain .

Stereochemical Complexity :

- Compounds in highlight the role of stereochemistry in bioactivity, a factor less explored in the target compound but critical for future optimization .

Methodological Frameworks for Comparison

- Structural Refinement : SHELXL () and WinGX/ORTEP () are standard for determining bond lengths and angles, critical for comparing molecular geometries .

- Intermolecular Interaction Analysis : Mercury’s Materials Module () enables visualization of hydrogen bonding and π-stacking patterns, distinguishing the target compound’s packing efficiency from sulfonamide derivatives .

- Virtual Screening : AutoDock Vina () provides docking scores to rank binding modes against similar compounds, though specific data for the target compound requires further study .

Biological Activity

N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been primarily studied for its anti-inflammatory properties. Research indicates that it inhibits the production of nitric oxide (NO) and cyclooxygenase (COX) enzymes in stimulated macrophage cells, suggesting a role in mitigating inflammation-related disorders . The following sections provide detailed insights into its mechanisms, efficacy, and comparative studies.

This compound exerts its biological effects through specific interactions with molecular targets:

- Inducible Nitric Oxide Synthase (iNOS) : The compound has a strong affinity for the active site of iNOS, inhibiting the production of NO, a key mediator in inflammatory responses.

- Cyclooxygenase-2 (COX-2) : It also interacts with COX-2, reducing the synthesis of prostaglandins that promote inflammation .

The inhibition of these pathways leads to decreased expression of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory conditions.

In Vitro Studies

- Macrophage Cell Line Studies : In experiments using LPS-stimulated RAW 264.7 macrophage cells, this compound demonstrated significant reductions in iNOS and COX-2 mRNA levels. Western blot analyses confirmed decreased protein expression levels of these inflammatory markers .

- Comparative Analysis : Other morpholinopyrimidine derivatives were also tested alongside this compound. Compounds V4 and V8 showed comparable anti-inflammatory activity, indicating that structural modifications in similar compounds can yield potent anti-inflammatory agents .

Efficacy Table

| Compound Name | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | 10 | iNOS | Inhibits NO production |

| Compound V4 | 8 | COX-2 | Reduces prostaglandin synthesis |

| Compound V8 | 9 | iNOS/COX-2 | Dual inhibition |

Broader Implications and Future Research

The pharmacological profile of this compound suggests potential applications beyond just anti-inflammatory uses. Given the structural similarities to other bioactive compounds, further research could explore:

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Functionalization of the pyrimidine core at the 5-position through nucleophilic substitution or palladium-catalyzed coupling. (ii) Introduction of the morpholine moiety via amine-alkylation or ring-opening reactions. (iii) Cinnamamide coupling using HATU or EDCI as coupling agents under inert conditions.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Final product purity (>95%) should be confirmed via LC-MS and NMR .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., methoxy, morpholine, cinnamamide groups). Compare chemical shifts with analogous pyrimidine derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular weight and detecting isotopic patterns.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELX (e.g., SHELXL for small-molecule refinement) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test kinase or protease inhibition using fluorescence-based or radiometric assays (e.g., ATP-depletion methods for kinases).

- Cellular Viability : Use MTT or CellTiter-Glo® assays in cancer cell lines. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC calculations).

- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., amide coupling) to identify rate-limiting stages.

- Molecular Dynamics (MD) : Simulate solvent effects and reagent interactions to refine reaction conditions (temperature, solvent polarity).

- Software Tools : Use Gaussian or ORCA for DFT; visualize electron density with Multiwfn to analyze charge distribution in intermediates .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration, incubation time). Variability often arises from differences in ATP levels or off-target effects.

- Orthogonal Assays : Confirm activity with complementary techniques (e.g., Western blot for target phosphorylation if kinase inhibition is claimed).

- Proteomics Profiling : Use mass spectrometry-based proteomics to identify unintended targets contributing to contradictory results .

Q. What strategies improve crystallinity for X-ray studies of this compound?

- Methodological Answer :

- Co-Crystallization : Add co-formers (e.g., carboxylic acids) to enhance packing via hydrogen bonding.

- Solvent Screening : Test polar (DMSO) vs. non-polar (toluene) solvents. Slow cooling (0.1°C/min) promotes lattice formation.

- Cryoprotection : For low-temperature data collection, use glycerol or ethylene glycol to prevent ice formation. Refine data with SHELXL, applying TWINABS for absorption corrections .

Q. How to analyze electronic properties for structure-activity relationships (SAR)?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies via DFT to predict reactivity (e.g., nucleophilic/electrophilic sites).

- Electrostatic Potential Maps : Use Multiwfn to map charge distribution; correlate regions of high electron density with binding pocket interactions.

- Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to identify critical hydrogen bonds or van der Waals contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.